molecular formula C22H29N3O5 B2676669 2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(propan-2-yl)acetamide CAS No. 898439-41-3

2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(propan-2-yl)acetamide

Cat. No. B2676669
CAS RN: 898439-41-3
M. Wt: 415.49
InChI Key: CWPBYIDUZMEFOR-UHFFFAOYSA-N
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Description

The compound appears to contain a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . The methoxyphenyl group attached to the piperazine ring is also a common moiety in many bioactive compounds .


Molecular Structure Analysis

The compound contains several functional groups, including a piperazine ring, a pyran ring, and an acetamide group. These groups can participate in various chemical reactions and may interact with biological targets in specific ways .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar acetamide group and the piperazine ring could enhance the compound’s water solubility .

Scientific Research Applications

  • Anticonvulsant Activity : A study by Aytemir, M., Çalış, Ü., & Özalp, M. (2004) synthesized derivatives of 4H-pyran-4-one, including compounds structurally similar to the requested compound. These derivatives showed potential as anticonvulsant agents, evaluated through maximal electroshock (MES) and subcutaneous Metrazol (scMet) seizure tests, along with neurotoxicity assessment using the rotorod toxicity test (Aytemir, Çalış, & Özalp, 2004).

  • Antimicrobial Activities : The same study also investigated the antimicrobial activities of these compounds against various bacteria and fungi. Some compounds demonstrated significant activity against all tested fungi (Aytemir, Çalış, & Özalp, 2004).

  • Synthesis and Biological Activity : Another research by Abu‐Hashem, A., Al-Hussain, S., & Zaki, M. (2020) involved synthesizing novel compounds derived from visnaginone and khellinone, which showed anti-inflammatory and analgesic activities. These compounds were screened as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Anti-ischemic Activity : Research by Jian-gang Zhong et al. (2018) synthesized cinnamide derivatives, including compounds structurally related to the requested compound, and found that these compounds displayed effective activities against neurotoxicity induced by glutamine in PC12 cells. Additionally, they showed a protective effect on cerebral infarction (Jian-gang Zhong et al., 2018).

  • Anxiolytic Drug Synthesis : A study by Narsaiah, A., & Nagaiah, B. (2010) presented an asymmetric synthesis of the anxiolytic drug Enciprazine, which includes the synthesis of a compound structurally similar to the one (Narsaiah & Nagaiah, 2010).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperazine derivatives are known to have a wide range of biological activities, including acting as inhibitors for certain enzymes .

properties

IUPAC Name

2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5/c1-16(2)23-22(27)15-30-21-14-29-17(12-19(21)26)13-24-8-10-25(11-9-24)18-6-4-5-7-20(18)28-3/h4-7,12,14,16H,8-11,13,15H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPBYIDUZMEFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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